2-(3-Hydroxy-4-methoxyphenyl)-N-methylacetamide
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Overview
Description
2-(3-Hydroxy-4-methoxyphenyl)-N-methylacetamide is an organic compound that belongs to the class of phenolic amides. This compound is characterized by the presence of a hydroxy group and a methoxy group attached to a benzene ring, along with an acetamide group. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-4-methoxyphenyl)-N-methylacetamide typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with methylamine and acetic anhydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amide product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-4-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenolic amides depending on the nucleophile used.
Scientific Research Applications
2-(3-Hydroxy-4-methoxyphenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-(3-Hydroxy-4-methoxyphenyl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. For instance, its analgesic activity is believed to be mediated through the inhibition of certain enzymes involved in pain signaling pathways. The compound may also interact with cellular receptors and modulate the production of reactive oxygen species, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-methoxyphenylacetic acid
- 4-Hydroxy-3-methoxybenzaldehyde
- 2-(3-Hydroxy-4-methoxyphenyl)ethyl-1-O-β-D-(4-O-feruloyl)glucopyranoside
Uniqueness
Compared to these similar compounds, 2-(3-Hydroxy-4-methoxyphenyl)-N-methylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amide group, in particular, plays a crucial role in its analgesic properties, differentiating it from other phenolic compounds that may lack this functionality .
Properties
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-10(13)6-7-3-4-9(14-2)8(12)5-7/h3-5,12H,6H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAFONHPNNOKGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=C(C=C1)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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